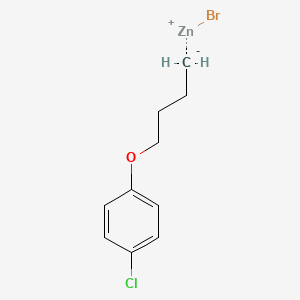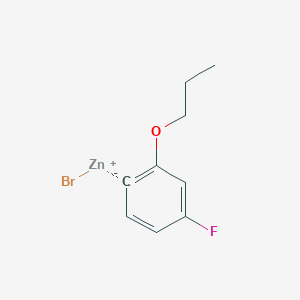
4-Fluoro-2-n-propyloxyphenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-n-propyloxyphenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a type of organometallic reagent, which is known for its reactivity and versatility in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Fluoro-2-n-propyloxyphenylzinc bromide typically involves the reaction of 4-fluoro-2-n-propyloxybromobenzene with zinc in the presence of a catalyst in THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4−Fluoro-2-n-propyloxybromobenzene+Zn→4−Fluoro-2-n-propyloxyphenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-n-propyloxyphenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Negishi Coupling: This reaction typically involves a palladium or nickel catalyst and a base, such as triethylamine, under an inert atmosphere.
Substitution Reactions: Common reagents include halides and other electrophiles, with the reaction often carried out in THF or other aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond formed between the phenyl ring and another organic group.
Scientific Research Applications
4-Fluoro-2-n-propyloxyphenylzinc bromide has several applications in scientific research:
Organic Synthesis: It is used to synthesize complex organic molecules, particularly in the pharmaceutical industry.
Material Science: It can be used to create novel materials with specific properties.
Biological Research: It may be used to modify biomolecules for studying biological processes.
Mechanism of Action
The mechanism by which 4-Fluoro-2-n-propyloxyphenylzinc bromide exerts its effects involves the transfer of the phenyl group to another molecule. This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-methylbenzylmagnesium chloride
- 3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide
- 2,6-Difluorophenylzinc bromide
Uniqueness
4-Fluoro-2-n-propyloxyphenylzinc bromide is unique due to its specific substitution pattern and the presence of the n-propyloxy group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable reagent for certain synthetic applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H10BrFOZn |
|---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
bromozinc(1+);1-fluoro-3-propoxybenzene-4-ide |
InChI |
InChI=1S/C9H10FO.BrH.Zn/c1-2-6-11-9-5-3-4-8(10)7-9;;/h3-4,7H,2,6H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
YRAKWUOIQRFYNL-UHFFFAOYSA-M |
Canonical SMILES |
CCCOC1=[C-]C=CC(=C1)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


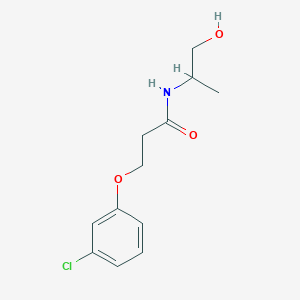

![2-[5-amino-1-(2-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B14889920.png)
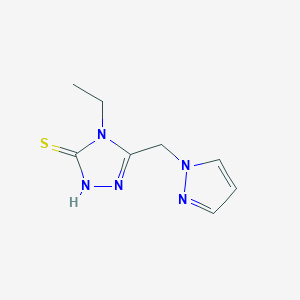

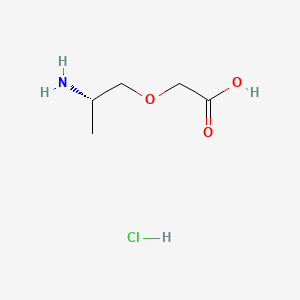
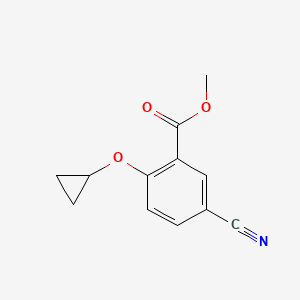
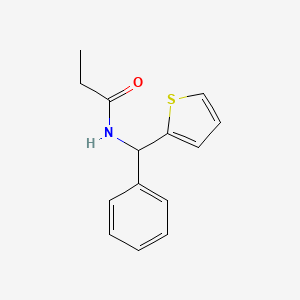
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3,4-dichlorophenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14889966.png)

![2-(5-Amino-2-(N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)sulfamoyl)phenyl)acetic acid](/img/structure/B14889987.png)
![4-{4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methoxy]phenyl}-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14889990.png)
![N-[[4-[(6-Chloro-3-pyridinyl)methoxy]-3-methoxyphenyl]methyl]-3,4-dimethoxybenzeneethanamine hydrochloride](/img/structure/B14889994.png)
